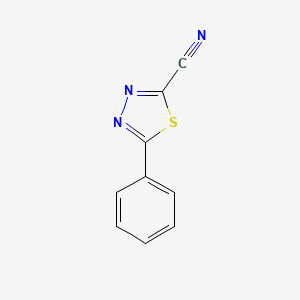5-Phenyl-1,3,4-thiadiazole-2-carbonitrile
CAS No.: 70391-08-1
Cat. No.: VC6510455
Molecular Formula: C9H5N3S
Molecular Weight: 187.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70391-08-1 |
|---|---|
| Molecular Formula | C9H5N3S |
| Molecular Weight | 187.22 |
| IUPAC Name | 5-phenyl-1,3,4-thiadiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
| Standard InChI Key | BZAZAADJISYHGV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 5-phenyl-1,3,4-thiadiazole-2-carbonitrile (C<sub>9</sub>H<sub>5</sub>N<sub>3</sub>S) consists of a five-membered 1,3,4-thiadiazole ring fused with a phenyl group and a nitrile moiety. The thiadiazole ring system comprises two nitrogen atoms and one sulfur atom, contributing to its electron-deficient nature and enabling diverse reactivity. The carbonitrile group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group at position 5 provides steric bulk and aromatic stability .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile |
| Molecular Formula | C<sub>9</sub>H<sub>5</sub>N<sub>3</sub>S |
| Molecular Weight | 187.22 g/mol |
| Hybridization | sp<sup>2</sup> (thiadiazole ring) |
| Aromatic System | Planar, conjugated π-system |
Synthetic Methodologies
Solid-Phase Cyclization Approach
A patent (CN103936691A) describes a solvent-free method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl<sub>5</sub>) . Adapting this protocol for the carbonitrile derivative would require substituting the carboxylic acid with a nitrile-containing precursor.
Proposed Synthetic Route:
-
Grinding Reactants: Equimolar quantities of thiosemicarbazide, benzonitrile derivative, and PCl<sub>5</sub> are mechanically ground at room temperature.
-
Cyclization: The mixture undergoes cyclization via dehydration, forming the thiadiazole core.
-
Workup: The crude product is neutralized with alkaline solution (pH 8–8.2), filtered, and recrystallized.
Advantages:
Solution-Phase Synthesis
Alternative methods involve cyclocondensation of thiosemicarbazides with nitrile derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. For example:
-
Reagents: Thiosemicarbazide + phenylacetonitrile + PCl<sub>5</sub>.
-
Conditions: Reflux at 80°C for 6–8 hours.
Physicochemical Properties
Thermal Stability
Thiadiazole derivatives generally exhibit high thermal stability due to aromatic conjugation. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C .
Solubility Profile
-
Polar Solvents: Moderate solubility in DMSO and DMF.
-
Nonpolar Solvents: Low solubility in hexane or toluene.
-
Aqueous Solubility: Limited due to the hydrophobic phenyl group.
Industrial and Material Science Applications
Coordination Chemistry
The nitrile group facilitates ligand-metal coordination, making this compound a candidate for synthesizing transition metal complexes. Such complexes are explored for catalytic applications (e.g., Suzuki-Miyaura coupling) .
Polymer Additives
Thiadiazoles improve the thermal stability of polymers. Incorporating this derivative into polyamide or epoxy resins could enhance flame-retardant properties.
Comparison with Analogous Thiadiazoles
Table 2: Comparative Analysis of Thiadiazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume